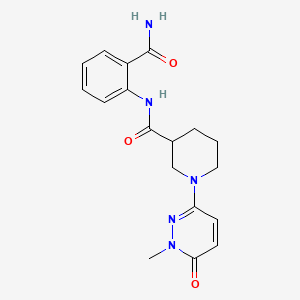

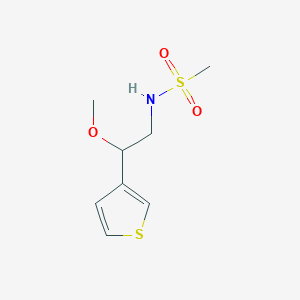

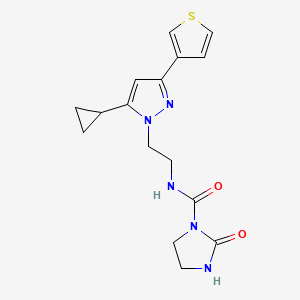

![molecular formula C13H17N3O4 B3007196 6-(叔丁氧羰基)-2-甲基-6,7-二氢-5H-吡咯并[3,4-d]嘧啶-5-甲酸 CAS No. 2173996-49-9](/img/structure/B3007196.png)

6-(叔丁氧羰基)-2-甲基-6,7-二氢-5H-吡咯并[3,4-d]嘧啶-5-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "6-(tert-Butoxycarbonyl)-2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid" is a chemical of interest due to its structural features, which include a pyrrolopyrimidine core, a tert-butoxycarbonyl group, and a carboxylic acid moiety. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the chemistry of similar compounds.

Synthesis Analysis

The synthesis of related compounds involves the use of tert-butyl esters as starting materials. For instance, the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid reacts with singlet oxygen to yield peroxidic intermediates, which can further react with nucleophiles to produce various substituted pyrroles . Similarly, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate starts from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with aromatic aldehydes to form Schiff base compounds . These methods suggest that the tert-butyl group is a common protecting group in the synthesis of complex molecules.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as FTIR, 1H and 13C NMR spectroscopy, and X-ray crystallography . For example, compound 2a, which contains a tert-butyl group and is part of a dihydrothienopyridine system, crystallizes in the monoclinic space group P21/c and features intramolecular hydrogen bonds that stabilize its structure . These findings indicate that the tert-butyl group does not hinder the formation of stable molecular structures with intramolecular hydrogen bonding.

Chemical Reactions Analysis

The tert-butyl esters are reactive towards singlet oxygen, leading to the formation of peroxidic intermediates that can be further transformed into various functionalized pyrroles . This reactivity towards oxygen species could be relevant when considering the stability and reactivity of "6-(tert-Butoxycarbonyl)-2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid" under different conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "6-(tert-Butoxycarbonyl)-2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid" are not directly reported in the provided papers, the characterization of similar compounds can offer some insights. The presence of tert-butyl groups in these compounds suggests that they are likely to have increased steric bulk, which can affect their solubility and reactivity . The intramolecular hydrogen bonds observed in the crystal structures of related compounds also suggest that such interactions could play a role in the physical properties of the compound of interest .

科学研究应用

化学相互作用和衍生物形成

- 已经研究了类似化合物与甲基和叔丁基甘氨酸酯的相互作用,导致了吡咯并[2,3-d]嘧啶和吡啶并[2,3-d]嘧啶等衍生物。这些反应对于合成潜在的生物活性化合物非常重要(Zinchenko、Muzychka、Biletskiy 和 Smolii,2018 年)。

吡咯并嘧啶和咪唑的合成

- 已经报道了一种一步合成方法来创建化合物,例如 8-叔丁氧羰基-6,7-二甲基-2-氧代-1,2,3,4-四氢吡咯并[1,2-a]嘧啶,突出了这些结构的多功能性和化学反应性(Ross、Vishwakarma 和 Sowell,1987 年)。

抗叶酸剂的合成和抗肿瘤活性

- 已经合成了以吡咯并[2,3-d]嘧啶环为特征的新型抗叶酸剂,对各种癌细胞系表现出显着的生长抑制作用。这突出了这些化合物在癌症治疗中的潜力(Miwa、Hitaka、Akimoto 和 Nomura,1991 年)。

吡咯并嘧啶-6-羧酸甲酯的合成

- 已经合成了 N-[(4-取代氨基)-5-氰基-2-甲硫代嘧啶-6-基]氨基酸的甲酯,产生了具有杀菌特性的吡咯并[2,3-d]嘧啶-6-羧酸衍生物(Тумкявичюс、Урбонас 和 Вайнилавичюс,2013 年)。

用于生物传感和生物医学应用的生物共轭物

- 已经合成了功能化的钌(II)多吡啶配合物,用于生物传感和生物医学应用。这些配合物可以与载体(如肽核酸)偶联,证明了吡咯并嘧啶在生物共轭技术中的适应性(Bischof 等人,2013 年)。

具有环戊并[d]嘧啶环的新型抗叶酸剂

- 已经实现了具有 6-5 稠合环系(包括环戊并[d]嘧啶环)的新型抗叶酸剂的合成。这些化合物表现出对二氢叶酸还原酶和细胞生长的有效抑制,表明它们在癌症治疗中的效用(Kotake 等人,1994 年)。

合成氨基酸衍生物用于抗癌剂

- 已经合成了一系列功能化的氨基酸衍生物,包括 N-取代的 1-N-(叔丁氧羰基)-2,2-二甲基-4-苯基-5-恶唑烷酮甲酰胺,并评估了它们对人癌细胞系的细胞毒性,突出了这些化合物在抗癌药物设计中的潜力(Kumar 等人,2009 年)。

作用机制

Target of Action

The primary targets of this compound are currently unknown. The compound is part of a collection of unique chemicals provided to early discovery researchers

Mode of Action

It contains a tert-butoxycarbonyl (boc) group , which is commonly used as a protecting group in organic synthesis. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the Boc group can be accomplished with strong acids .

Biochemical Pathways

Compounds with similar structures have been found to inhibit certain biochemical pathways . More research is needed to determine the exact biochemical pathways this compound affects.

Result of Action

Compounds with similar structures have shown pronounced pharmacological action . More research is needed to determine the exact effects of this compound.

属性

IUPAC Name |

2-methyl-6-[(2-methylpropan-2-yl)oxycarbonyl]-5,7-dihydropyrrolo[3,4-d]pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4/c1-7-14-5-8-9(15-7)6-16(10(8)11(17)18)12(19)20-13(2,3)4/h5,10H,6H2,1-4H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYKBATIHPBKJBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C2C(N(CC2=N1)C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

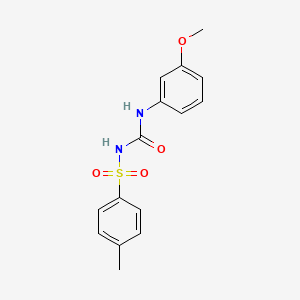

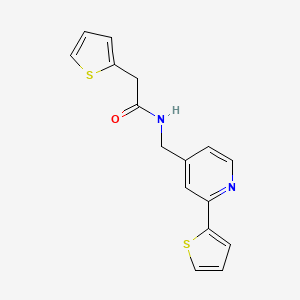

![N-(3,4-dichlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3007114.png)

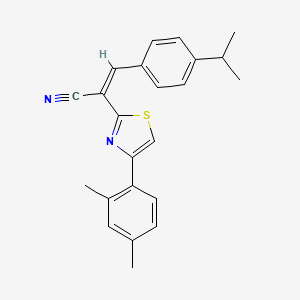

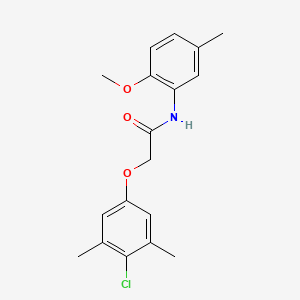

![1-(4-Methoxyphenethyl)-3-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B3007117.png)

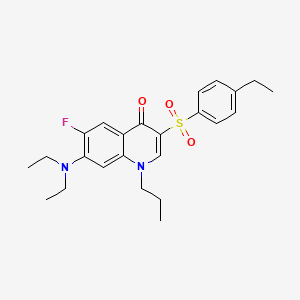

![9-(3,5-dimethylphenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3007122.png)

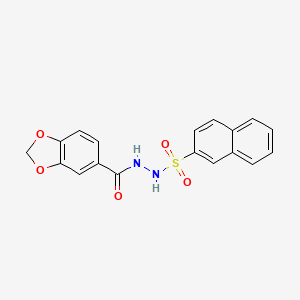

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B3007124.png)

![2-Chloro-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B3007132.png)